N-(4-sulfamoylphenyl)cyclopentanecarboxamide
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Overview
Description
N-(4-sulfamoylphenyl)cyclopentanecarboxamide: is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further connected to a cyclopentanecarboxamide moiety. The unique structure of this compound makes it a potential candidate for various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-sulfamoylphenyl)cyclopentanecarboxamide typically involves the acylation of 4-sulfamoylphenylamine with cyclopentanecarboxylic acid chloride under mild conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can also be incorporated into the industrial production process to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: N-(4-sulfamoylphenyl)cyclopentanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The carbonyl group in the cyclopentanecarboxamide moiety can be reduced to form alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents such as nitric acid, bromine, and sulfuric acid.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitrated, halogenated, and sulfonated phenyl derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of carbonic anhydrase enzymes, which are involved in various physiological processes.
Medicine: It is being investigated for its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes and proteins involved in disease pathways.
Mechanism of Action
The mechanism of action of N-(4-sulfamoylphenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the conversion of carbon dioxide to bicarbonate and protons. This inhibition can disrupt various physiological processes, such as pH regulation and ion transport, leading to potential therapeutic effects .
Comparison with Similar Compounds
- N-(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide
- N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide
Comparison: N-(4-sulfamoylphenyl)cyclopentanecarboxamide is unique due to its specific structural features, such as the cyclopentanecarboxamide moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, leading to variations in its therapeutic potential and applications .
Properties
Molecular Formula |
C12H16N2O3S |
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Molecular Weight |
268.33 g/mol |
IUPAC Name |
N-(4-sulfamoylphenyl)cyclopentanecarboxamide |
InChI |
InChI=1S/C12H16N2O3S/c13-18(16,17)11-7-5-10(6-8-11)14-12(15)9-3-1-2-4-9/h5-9H,1-4H2,(H,14,15)(H2,13,16,17) |
InChI Key |
AEMVHIBPHFUYND-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
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